N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine
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Overview
Description
N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine is an organic compound that features a bromoethyl group attached to an amine and a dimethoxyethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine typically involves the reaction of 2,2-dimethoxyethan-1-amine with 2-bromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include ethyl derivatives or fully reduced amines.
Scientific Research Applications
N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms due to its reactive bromoethyl group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine involves its reactivity as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can target specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromoethyl)phthalimide: Another bromoethyl compound used in organic synthesis.
2-Bromoethylamine Hydrobromide: A simpler bromoethyl amine used in various chemical reactions.
N-(2-Bromoethyl)aniline: A bromoethyl derivative with an aniline moiety.
Uniqueness
N-(2-Bromoethyl)-2,2-dimethoxyethan-1-amine is unique due to the presence of the dimethoxyethane moiety, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
63880-07-9 |
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Molecular Formula |
C6H14BrNO2 |
Molecular Weight |
212.08 g/mol |
IUPAC Name |
N-(2-bromoethyl)-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C6H14BrNO2/c1-9-6(10-2)5-8-4-3-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
HPNGMWRCTCAVBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNCCBr)OC |
Origin of Product |
United States |
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